

4SC-203 mechanism of action kinase inhibitor

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Compound Focus: 4Sc-203

CAS No.: 895533-09-2

Cat. No.: S548016

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Mechanism of Action and Key Targets

4SC-203 is a small molecule multikinase inhibitor with potential antineoplastic activity. Its mechanism of action involves the selective inhibition of several key kinase targets involved in cancer cell proliferation and survival [1] [2].

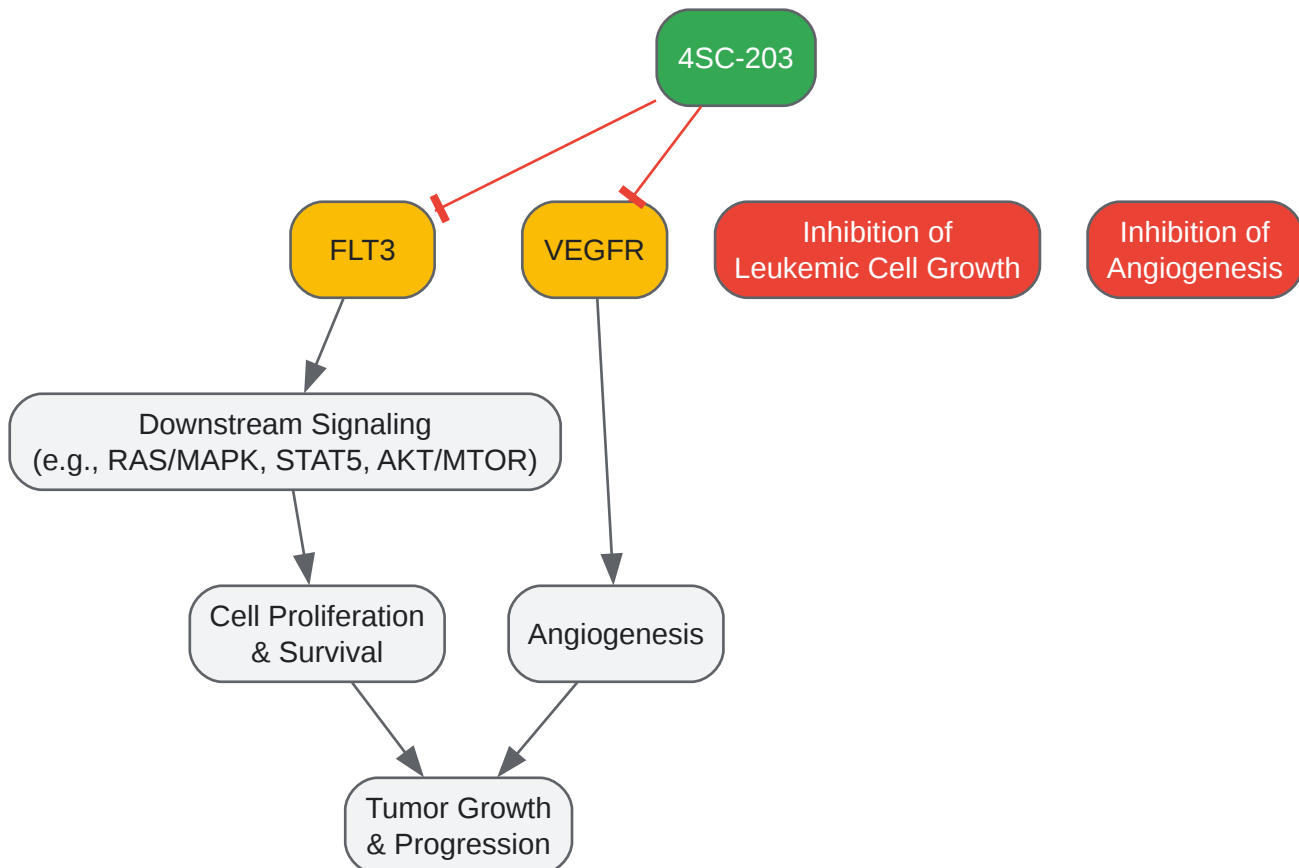
The table below summarizes its primary targets and their therapeutic significance:

Target	Type	Role in Cancer	Relevance to 4SC-203
FLT3/STK1	Receptor Tyrosine Kinase	Regulates survival/proliferation of hematopoietic cells; overexpression/mutations common in AML [3]	Potently inhibits FLT3, including mutated forms; suppresses leukemic cell proliferation [1] [2] [4]
VEGFRs	Receptor Tyrosine Kinase	Stimulates angiogenesis (new blood vessel formation) to support tumor growth and metastasis [3]	Inhibits VEGFRs, targeting blood vessel formation crucial for solid tumor progression [1] [2] [5]

This multi-targeted inhibition strategy aims to simultaneously block multiple pathways that cancer cells depend on for growth and survival.

Signaling Pathway and Logical Framework

The diagram below illustrates the core signaling pathways targeted by **4SC-203** and its proposed anti-tumor effects.



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*Inhibitory action of **4SC-203** on **FLT3** and **VEGFR** signaling pathways*

Clinical Development and Status

4SC-203 successfully completed a **Phase I clinical trial**. The primary objective of this first-in-human, randomized, double-blind, placebo-controlled, dose-escalation study was to investigate the safety, tolerability, and pharmacokinetics of single intravenous doses of **4SC-203** [3] [5].

- **Trial Population:** The study was conducted in **60 healthy male volunteers**, which is a notable design for an oncology drug, aimed at obtaining clean pharmacokinetic and initial safety data without

the confounding factors of a patient population [5] [6].

- **Key Outcomes:** The compound was reported to be **safe and well-tolerated** at the doses tested. The pharmacokinetics showed an expected dose-dependent increase, providing a solid basis for further clinical development [5].
- **Current Status:** According to the patent database Synapse, the highest phase reached was **Phase 1**, and the drug is currently listed as **Discontinued** [7]. A clinical trial (NCT01054937) for AML has been completed [8] [2].

Experimental Research Use

For research purposes, key physicochemical and experimental data for **4SC-203** are as follows:

Property	Detail
Molecular Weight	642.77 g/mol [1] [2]
Chemical Formula	C ₃₃ H ₃₈ N ₈ O ₄ S [8] [1]
CAS Number	895533-09-2 [8] [1] [2]
Solubility (DMSO)	~100 mg/mL (155.57 mM) [2]

Recommended In Vivo Formulation (Example) [2]: A validated formulation for animal studies involves creating a clear solution using:

- 5% DMSO
- 40% PEG300
- 5% Tween-80
- 50% ddH₂O

The general procedure is to add the DMSO stock solution to PEG300, mix, add Tween-80, mix, and then add ddH₂O. The solution should be used immediately for optimal results.

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